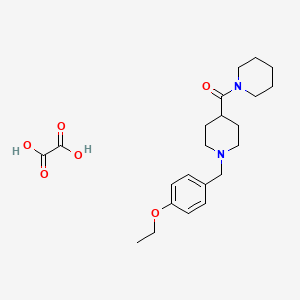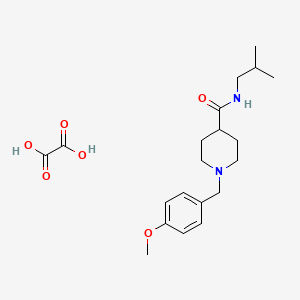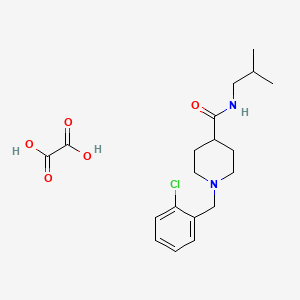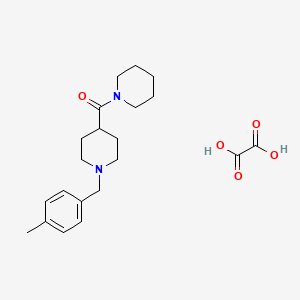
1-(4-ethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
Descripción general
Descripción
1-(4-ethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate, also known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. EPP is a piperidine derivative that has shown promising results in preclinical studies for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound also has an affinity for the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to reduce the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. This compound has been shown to have analgesic effects in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-ethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate in lab experiments is its high purity and high yield. The synthesis method of this compound has been optimized to yield high purity and high yield of the compound. Another advantage of using this compound in lab experiments is its potential therapeutic effects in various diseases. However, one of the limitations of using this compound in lab experiments is its limited availability. This compound is not commercially available, and researchers need to synthesize it in the lab.
Direcciones Futuras
There are several future directions for the research on 1-(4-ethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate. One of the future directions is to determine the efficacy and safety of this compound in humans. Clinical trials are needed to determine the therapeutic potential of this compound in various diseases. Another future direction is to further understand the mechanism of action of this compound. The exact mechanism of action of this compound is not fully understood, and further studies are needed to determine how this compound modulates the activity of various neurotransmitters. Another future direction is to optimize the synthesis method of this compound to yield higher purity and higher yield of the compound.
Aplicaciones Científicas De Investigación
1-(4-ethoxybenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate has been extensively studied for its potential therapeutic effects in various diseases. In preclinical studies, this compound has shown promising results in treating depression, anxiety, and addiction. This compound has also shown potential in treating chronic pain, inflammation, and neurodegenerative diseases. The research on this compound is still in its early stages, and further studies are needed to determine its efficacy and safety in humans.
Propiedades
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-2-24-19-8-6-17(7-9-19)16-21-14-10-18(11-15-21)20(23)22-12-4-3-5-13-22;3-1(4)2(5)6/h6-9,18H,2-5,10-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLDGRARZKEOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate](/img/structure/B3949998.png)


![1-[(3-methyl-2-thienyl)methyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950018.png)




![2-ethoxy-4-{[4-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950057.png)

![1-[3-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950064.png)